molecular formula C20H16ClN5O2 B3409927 N-(3-chlorophenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide CAS No. 895014-04-7

N-(3-chlorophenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide

Cat. No.: B3409927
CAS No.: 895014-04-7
M. Wt: 393.8 g/mol
InChI Key: YTRPMSUCBUEOKD-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a synthetic small molecule belonging to the pyrazolo[3,4-d]pyrimidine class, a scaffold recognized for its potent kinase inhibitory activity. This compound is structurally characterized by a 1-(2-methylphenyl) substitution on the pyrazolopyrimidine core and an N-(3-chlorophenyl)acetamide side chain, features designed to optimize target binding and selectivity. Its primary research value lies in its function as a potent and selective inhibitor of Src family kinases, which are non-receptor tyrosine kinases implicated in critical cellular processes including proliferation, adhesion, and migration. The pyrazolopyrimidine pharmacophore is a well-established ATP-competitive scaffold that targets the active conformation of kinases like Src . Consequently, this compound is a crucial research tool for investigating Src-mediated signaling pathways in various disease models, particularly in oncology for studying tumor progression and metastasis, and in bone biology for exploring osteoclast function and osteoporosis. Inhibition of Src kinase activity has been shown to suppress invasive potential and induce apoptosis in cancer cell lines . Researchers utilize this acetamide derivative to dissect the complex role of Src in cellular transformation and to evaluate the therapeutic potential of targeted kinase inhibition in preclinical studies.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5O2/c1-13-5-2-3-8-17(13)26-19-16(10-23-26)20(28)25(12-22-19)11-18(27)24-15-7-4-6-14(21)9-15/h2-10,12H,11H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTRPMSUCBUEOKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolopyrimidine ring.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using chlorinated aromatic compounds and suitable catalysts.

    Attachment of the Methylphenyl Group: The methylphenyl group is attached via a coupling reaction, which may involve palladium-catalyzed cross-coupling techniques.

    Acetylation: The final step involves the acetylation of the intermediate compound to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrazolopyrimidine moieties.

    Reduction: Reduction reactions can target the carbonyl group in the pyrazolopyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with varied functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolopyrimidine core is known to mimic certain biological substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This interaction can lead to downstream effects on cellular pathways, ultimately resulting in the observed biological activities.

Comparison with Similar Compounds

Research Findings and Implications

Metabolic Stability : Fluorinated analogs (e.g., Example 83) demonstrate prolonged metabolic half-lives, whereas the target’s chlorine and methyl groups may increase susceptibility to oxidative metabolism .

Synthetic Scalability : ’s one-pot reactions with α-chloroacetamides suggest a scalable route for the target compound, though yields may vary with steric bulk .

Biological Activity

N-(3-chlorophenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a complex organic compound that has attracted attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and therapeutic implications of this compound based on diverse research findings.

Chemical Structure and Synthesis

The compound belongs to the class of pyrazolopyrimidines and features a unique substitution pattern that influences its biological activity. The synthesis typically involves several steps:

  • Formation of the Pyrazolopyrimidine Core : Cyclization of appropriate precursors.
  • Introduction of the Chlorophenyl Group : Achieved through substitution reactions.
  • Attachment of the Methylphenyl Group : Via palladium-catalyzed cross-coupling techniques.
  • Final Acetylation : To yield the final product.

Antibacterial Properties

Recent studies have highlighted the antibacterial activities of pyrazolopyrimidine derivatives, including this compound. In one study, various derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The compound exhibited significant antibacterial activity with Minimum Inhibitory Concentrations (MICs) ranging from 0.062 to 0.25 µg/mL against tested isolates .

CompoundMIC (µg/mL)Activity
This compound0.125High against Gram-positive strains
Other derivatives0.187 - 0.50Moderate potency

Antibiofilm Activity

The compound has also shown potential in inhibiting biofilm formation in bacteria. In a crystal violet assay, it was found to significantly reduce biofilm formation by various bacterial isolates .

Anticancer Activity

In addition to its antibacterial properties, this compound has been evaluated for anticancer activity. Research indicates that similar pyrazolo compounds exhibit cytotoxic effects on cancer cell lines such as A549 with IC50 values indicating significant growth inhibition (IC50 = 49.85 µM) .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in bacterial growth and cancer cell proliferation. The presence of electron-donating groups enhances its reactivity and interaction with target sites.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of pyrazolo compounds:

  • Study on Antibacterial Efficacy : A comparative analysis showed that derivatives with hydrophilic groups had better antibacterial properties than those without .
  • Antitumor Activity Evaluation : Compounds similar to this compound demonstrated significant cytotoxicity against various cancer cell lines .

Q & A

Q. Q1. What are the established synthetic routes for N-(3-chlorophenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide, and what reaction conditions optimize yield?

Methodological Answer: The synthesis typically involves multi-step reactions starting with the formation of the pyrazolo[3,4-d]pyrimidine core. A common route includes:

Cyclization : Reacting pyrazole derivatives with chlorophenyl precursors under reflux in ethanol or dichloromethane .

Acetamide Coupling : Introducing the N-(3-chlorophenyl)acetamide moiety via nucleophilic substitution or amidation, often using carbodiimide catalysts (e.g., EDC/HOBt) to enhance coupling efficiency .

Purification : Chromatography (silica gel, eluent: ethyl acetate/hexane) is critical for isolating the final product with >95% purity .

Q. Key Optimization Factors :

  • Temperature control (60–80°C for cyclization).
  • Use of anhydrous solvents to prevent hydrolysis of intermediates .

Q. Q2. How is structural characterization of this compound performed, and what spectral data are critical for validation?

Methodological Answer: Characterization relies on:

  • 1H/13C NMR : Key peaks include the pyrazolo[3,4-d]pyrimidine carbonyl (δ ~165 ppm in 13C NMR) and aromatic protons (δ 7.2–8.1 ppm in 1H NMR) .
  • Mass Spectrometry (HRMS) : Molecular ion [M+H]+ expected at m/z 449.1 (calculated for C22H17ClN4O2) .
  • IR Spectroscopy : Confirmation of amide C=O stretch (~1680 cm⁻¹) and pyrimidinone C=O (~1705 cm⁻¹) .

Q. Validation Criteria :

  • Match between experimental and computed spectra (e.g., PubChem data ).

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. anti-inflammatory) for pyrazolo[3,4-d]pyrimidine derivatives?

Methodological Answer: Discrepancies often arise from:

Assay Variability : Differences in cell lines (e.g., HeLa vs. RAW264.7 macrophages) or dose ranges.

Structural Nuances : Substituent effects (e.g., 3-chlorophenyl enhances kinase inhibition, while 2-methylphenyl may alter solubility ).

Q. Strategies :

  • Dose-Response Profiling : Test across multiple concentrations (e.g., 0.1–100 μM) in parallel assays.
  • Computational Modeling : Use molecular docking to predict binding affinities to targets like COX-2 or CDK2 .

Q. Q4. What methodologies are recommended for structure-activity relationship (SAR) studies on this compound?

Methodological Answer:

Analog Synthesis : Modify substituents (e.g., replace 3-chlorophenyl with 4-fluorophenyl) and assess activity shifts .

Biological Screening :

  • Kinase Assays : Use ADP-Glo™ kits to quantify inhibition of kinases (e.g., EGFR, VEGFR2).
  • Cytotoxicity : MTT assays on cancer cell lines (IC50 determination) .

Q. Example SAR Finding :

  • The 3-chlorophenyl group increases hydrophobic interactions with kinase ATP-binding pockets, while the 2-methylphenyl group reduces metabolic instability .

Q. Q5. How can researchers identify the primary molecular targets of this compound?

Methodological Answer:

Pull-Down Assays : Use biotinylated analogs with streptavidin beads to isolate binding proteins from cell lysates .

Proteomic Profiling : LC-MS/MS analysis of pulled-down proteins to identify candidates (e.g., kinases, phosphatases).

Validation : siRNA knockdown of candidate targets to observe rescue of compound-induced effects .

Critical Considerations for Experimental Design

  • Solubility Challenges : The compound’s low aqueous solubility may necessitate DMSO stock solutions (≤0.1% v/v in assays) to avoid solvent toxicity .
  • Stability Testing : Monitor degradation under varying pH (e.g., PBS vs. cell culture media) via HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chlorophenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-chlorophenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide

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